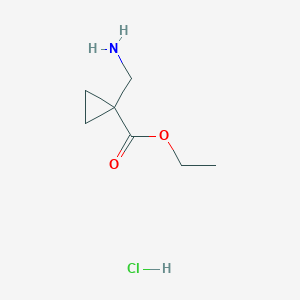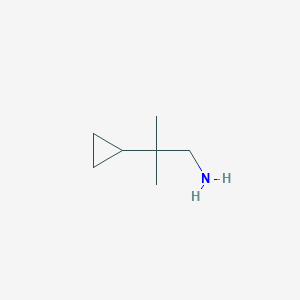
Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride
概要
説明
Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is known for its unique structure, which includes a cyclopropane ring, making it an interesting subject for various chemical and biological studies .
準備方法
The synthesis of Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride typically involves the reaction of ethyl cyclopropanecarboxylate with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high purity and yield .
化学反応の分析
Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
科学的研究の応用
Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropane-containing compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of various chemicals and materials.
作用機序
The mechanism of action of Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring in its structure can interact with biological molecules, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, making it a valuable compound in medicinal chemistry .
類似化合物との比較
Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride can be compared with other similar compounds, such as:
Ethyl 1-aminocyclopropanecarboxylate: Similar structure but lacks the aminomethyl group.
Cyclopropanecarboxylic acid derivatives: These compounds share the cyclopropane ring but differ in their functional groups.
Aminomethylcyclopropane derivatives: These compounds have the aminomethyl group but may differ in other substituents. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
ethyl 1-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-10-6(9)7(5-8)3-4-7;/h2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPIXNGIFMRSAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362703-20-6 | |
| Record name | ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B1455595.png)












![4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1455618.png)
